
N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine
概要
説明
Synthesis Analysis
The synthesis of compounds closely related to "N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine" involves methods such as reductive amination and condensation reactions. For instance, the direct reductive amination of pyrazole derivatives with different anilines using reducing agents like NaBH4/I2 has been described, showcasing methods that might be applicable to synthesizing the compound (Bawa, Ahmad, & Kumar, 2009).
Molecular Structure Analysis
Molecular structure analyses, including crystallographic investigations, have provided insights into the geometries and tautomeric equilibria of similar compounds. For example, Schiff base ligands related to pyrazolone derivatives have been characterized using X-ray crystallography, elucidating their molecular configurations and tautomeric forms (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
The chemical reactions involving pyrazole derivatives often result in the formation of compounds with significant biological activities. The versatility in their reactions allows for the synthesis of a wide range of derivatives with potential pharmaceutical applications. The methodology for generating these compounds highlights the chemical reactivity and functional group transformations that could be relevant to "this compound" (Becerra, Rojas, & Castillo, 2021).
Physical Properties Analysis
The physical properties of similar compounds are often determined by their molecular structure. Crystallographic studies provide detailed information on the unit cell parameters, density, and molecular orientation in the crystal lattice, which are crucial for understanding the physical properties of these molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from spectroscopic data and molecular structure analysis. For example, the electronic spectra and NMR data provide insights into the chemical environment of the atoms within the molecule, which is essential for predicting its reactivity and interactions with other molecules (Tamer et al., 2015).
科学的研究の応用
Pharmaceutical Applications :
- This compound acts as a dual inhibitor of prostaglandin synthetase and 5-lipoxygenase, exhibiting anti-inflammatory activity in various in vivo models (Blackham et al., 1990).
- It has been used in the synthesis of amine-treated polymers with potential for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
- The compound has shown moderate to good biological activities in in vitro antibacterial, antifungal, and antituberculosis studies, as evidenced by molecular docking and geometry optimization studies (Sandhya et al., 2021).
Materials Science and Chemistry :
- In the field of materials science, it has been involved in the modification of polyvinyl alcohol/acrylic acid hydrogels, improving their thermal stability and swelling properties (Aly & El-Mohdy, 2015).
- In synthetic chemistry, it has been used in the synthesis of secondary amines, which are crucial intermediates in creating biologically active molecules, pharmaceutical ingredients, dyes, and fine chemicals (Bawa et al., 2009).
Other Research Applications :
- It has been a part of the synthesis and characterization of pyrazole derivatives, revealing potential antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
- The compound was also involved in corrosion protection studies, demonstrating its utility in materials science, particularly in the context of mild steel corrosion in acidic solutions (Paul et al., 2020).
特性
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLGNFJHVJIZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145670 | |
| Record name | Fpl 62064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103141-09-9 | |
| Record name | Fpl 62064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fpl 62064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of FPL-62064?
A1: FPL-62064 acts as a Kit protein kinase inhibitor. [] Kit protein kinase plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting this kinase, FPL-62064 may interfere with these processes, offering therapeutic potential for diseases where Kit kinase activity is implicated.
Q2: What are the potential therapeutic applications of FPL-62064 based on the research findings?
A2: The research suggests that FPL-62064 holds promise for treating diseases or conditions where Kit protein kinase inhibition is beneficial. [] Specifically, the studies highlight its potential in addressing skin disorders like hyperpigmentation and cutaneous mastocytosis. [] Additionally, its potential for cosmetic applications, particularly skin lightening, is also mentioned. [] Reference:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

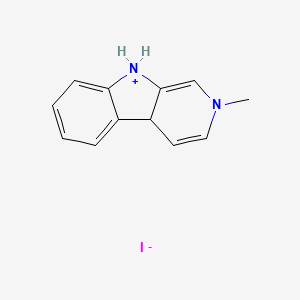
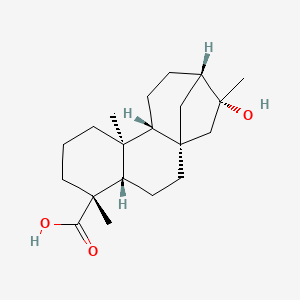


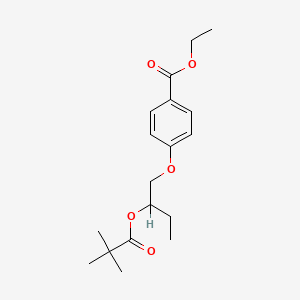
![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)
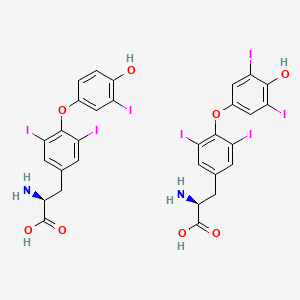


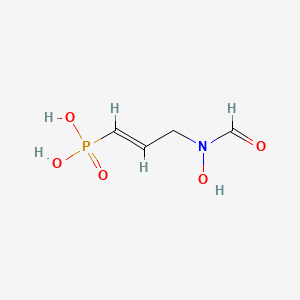


![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1202993.png)
